molecular formula C11H11NS B159263 Thiazole, 5-ethyl-2-phenyl- CAS No. 10045-49-5

Thiazole, 5-ethyl-2-phenyl-

Cat. No. B159263
CAS RN: 10045-49-5
M. Wt: 189.28 g/mol
InChI Key: QRDONIWIOXKQKB-UHFFFAOYSA-N
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Description

Thiazoles are a class of heterocyclic organic compounds that are widely used in medicinal chemistry for their diverse biological activities. Among them, 5-ethyl-2-phenyl-thiazole (ETPT) has been gaining attention due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of Thiazole, 5-ethyl-2-phenyl- is not fully understood, but it is believed to involve multiple targets. Studies have shown that Thiazole, 5-ethyl-2-phenyl- can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and transcription. Thiazole, 5-ethyl-2-phenyl- also inhibits the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response. In cancer cells, Thiazole, 5-ethyl-2-phenyl- induces apoptosis by activating the intrinsic pathway and inhibiting the AKT/mTOR signaling pathway.

Biochemical And Physiological Effects

Thiazole, 5-ethyl-2-phenyl- has been shown to have various biochemical and physiological effects, depending on the target cell or organism. In bacterial cells, Thiazole, 5-ethyl-2-phenyl- inhibits DNA replication and transcription, leading to growth inhibition and cell death. In mammalian cells, Thiazole, 5-ethyl-2-phenyl- has been found to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation. Thiazole, 5-ethyl-2-phenyl- also exhibits antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.

Advantages And Limitations For Lab Experiments

One of the advantages of Thiazole, 5-ethyl-2-phenyl- is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Thiazole, 5-ethyl-2-phenyl- also exhibits potent anti-inflammatory and anticancer effects, which may have therapeutic implications in various diseases. However, one of the limitations of Thiazole, 5-ethyl-2-phenyl- is its low solubility in water, which may affect its bioavailability and limit its use in vivo. In addition, further studies are needed to elucidate the mechanism of action of Thiazole, 5-ethyl-2-phenyl- and its potential side effects.

Future Directions

There are several future directions for the research on Thiazole, 5-ethyl-2-phenyl-. One of the areas of interest is the development of new antibiotics based on Thiazole, 5-ethyl-2-phenyl-, which may overcome the problem of antibiotic resistance. Another area of research is the identification of the molecular targets of Thiazole, 5-ethyl-2-phenyl- and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of Thiazole, 5-ethyl-2-phenyl- in vivo, as well as its potential applications in the treatment of various diseases.
Conclusion
In conclusion, Thiazole, 5-ethyl-2-phenyl- is a promising compound with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its mechanism of action is not fully understood, but it is believed to involve multiple targets. Thiazole, 5-ethyl-2-phenyl- has potential applications in drug discovery and development, particularly in the areas of antibiotic, anti-inflammatory, and anticancer drug development. Further studies are needed to elucidate its mechanism of action and evaluate its safety and efficacy in vivo.

Synthesis Methods

Thiazole, 5-ethyl-2-phenyl- can be synthesized by the reaction of ethyl isothiocyanate with acetophenone in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol.

Scientific Research Applications

Thiazole, 5-ethyl-2-phenyl- has been extensively studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Thiazole, 5-ethyl-2-phenyl- also exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, Thiazole, 5-ethyl-2-phenyl- has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.

properties

CAS RN

10045-49-5

Product Name

Thiazole, 5-ethyl-2-phenyl-

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

5-ethyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

QRDONIWIOXKQKB-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)C2=CC=CC=C2

Canonical SMILES

CCC1=CN=C(S1)C2=CC=CC=C2

synonyms

5-Ethyl-2-phenylthiazole

Origin of Product

United States

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